Diundecylamine
Description
Properties
IUPAC Name |
N-undecylundecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGSHSILLGXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333929 | |
| Record name | Diundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-33-6 | |
| Record name | N-Undecyl-1-undecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16165-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diundecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIUNDECYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: Thermodynamic and Kinetic Data for Diundecylamine Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Diundecylamine, a secondary amine with two C11 alkyl chains, presents unique physicochemical properties that influence its reactivity. A thorough understanding of the thermodynamic and kinetic parameters governing its reactions is critical for applications ranging from organic synthesis to the assessment of drug substance stability and impurity formation. This guide provides a comprehensive overview of the core principles dictating the reactivity of diundecylamine, focusing on the well-documented N-nitrosation reaction as a primary case study. Due to the scarcity of specific experimental data for diundecylamine, this document synthesizes information from analogous long-chain secondary amines and provides detailed, field-proven methodologies for researchers to determine these critical parameters experimentally and computationally.
Introduction: The Scientific Imperative for Characterizing Diundecylamine Reactivity
Diundecylamine [(C₁₁H₂₃)₂NH] is a symmetrical secondary amine characterized by significant steric bulk and lipophilicity conferred by its two undecyl chains. In the context of pharmaceutical development, secondary amines are a common structural motif in active pharmaceutical ingredients (APIs) and are also potential impurities or degradants. Their propensity to react with nitrosating agents (e.g., nitrites present in excipients or as contaminants) to form potentially carcinogenic N-nitrosamines is a major concern for regulatory bodies and manufacturers.[1]
Therefore, quantifying the kinetics (the rate of reaction) and thermodynamics (the feasibility and energy profile of a reaction) is not merely an academic exercise. It is fundamental to:
-
Risk Assessment: Predicting the likelihood and rate of N-nitrosodiundecylamine formation under various conditions.[2]
-
Process Optimization: Designing synthetic routes that minimize unwanted side reactions.
-
Formulation Development: Selecting excipients and storage conditions that ensure the stability of an API containing a secondary amine moiety.
This guide will first explore the mechanistic and quantitative aspects of N-nitrosation, drawing on data from analogous amines to establish a predictive framework for diundecylamine. Subsequently, it will provide detailed experimental protocols for determining these parameters in your own laboratory.
A Case Study: The N-Nitrosation of Secondary Amines
The reaction between a secondary amine and a nitrosating agent, typically derived from nitrous acid (HNO₂) in acidic conditions, is the most critical transformation to consider from a drug safety perspective.[1]
The Reaction Mechanism
Under acidic conditions, nitrous acid forms various active nitrosating species, with dinitrogen trioxide (N₂O₃) often being a key reactant in moderately acidic aqueous solutions.[3] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic nitrosating agent.
The overall process can be visualized as follows:
Caption: General mechanism for the N-nitrosation of a secondary amine (R₂NH).
Thermodynamic Feasibility
Computational studies using Density Functional Theory (DFT) on a variety of secondary amines have consistently shown that the N-nitrosation reaction is thermodynamically highly favorable, with significantly negative Gibbs free energy (ΔG) values, often in the range of -15 to -22 kcal/mol.[2][4] This strong thermodynamic driving force means that if a secondary amine and a nitrosating agent are present under favorable conditions, the formation of the N-nitrosamine product is highly probable. The reaction is, for all practical purposes, irreversible.
Kinetic Profile: Predicting the Rate of Reaction
The rate law for nitrosation by N₂O₃ is typically second-order overall: Rate = k[R₂NH][HNO₂]²[2]
Table 1: Comparative Kinetic Data for N-Nitrosation of Various Secondary Amines (Illustrative)
| Amine | Structure | Activation Energy (ΔG‡, kcal/mol)¹ | Relative Rate Commentary |
| Dimethylamine (DMA) | (CH₃)₂NH | ~2.97 | Low steric hindrance, fast reaction. |
| Di-n-butylamine | (C₄H₉)₂NH | Higher than DMA | Increased steric bulk from butyl chains slows the reaction. |
| Dicyclohexylamine | (C₆H₁₁)₂NH | ~9.58 | Significant steric hindrance, leading to a much slower reaction. |
| Diundecylamine | (C₁₁H₂₃)₂NH | Predicted: > 9.0 | The long, bulky undecyl chains are expected to create significant steric hindrance, placing its reactivity closer to dicyclohexylamine than to smaller dialkylamines. The reaction is expected to be relatively slow. |
| ¹ Activation energies are sourced from computational DFT studies and serve as a strong indicator of relative reactivity.[2][4] |
Expertise & Experience Insight: The two C11 chains on diundecylamine create a sterically crowded environment around the nitrogen atom. This "umbrella" effect hinders the approach of the nitrosating agent (N₂O₃). Consequently, we can confidently predict that the activation energy for N-nitrosation of diundecylamine will be on the higher end for aliphatic secondary amines, resulting in a slower reaction rate compared to less hindered amines like diethylamine or dipropylamine.
Experimental Protocols for Data Generation
To move from prediction to quantification, direct experimental measurement is essential. The following sections provide self-validating, step-by-step protocols for determining the kinetic and thermodynamic parameters for a reaction involving diundecylamine.
Protocol: Kinetic Analysis via Stopped-Flow Spectroscopy
For reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the gold standard.[5][6] It allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance or fluorescence.[7][8]
Objective: To determine the rate constant (k) for the reaction of diundecylamine with a given reactant.
Caption: Experimental workflow for a stopped-flow kinetic analysis.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of diundecylamine in a suitable solvent/buffer system. Due to its lipophilicity, a co-solvent system (e.g., ethanol/water) may be necessary.
-
Prepare a stock solution of the nitrosating agent (e.g., sodium nitrite in an acidic buffer of defined pH).
-
Causality: One reactant must be in significant excess (e.g., 10-fold or higher) to establish pseudo-first-order conditions. This simplifies the data analysis by making the rate appear dependent on only the limiting reactant's concentration.[9]
-
-
Instrument Setup:
-
Load the diundecylamine solution into Syringe A and the nitrosating agent solution into Syringe B of the stopped-flow instrument.
-
Set the spectrometer to the wavelength of maximum absorbance change (λ_max) for a reactant or product. This must be determined beforehand by running full spectra.
-
Ensure the system is thermostatted to the desired reaction temperature. Reaction rates are highly temperature-dependent.[10]
-
-
Data Acquisition:
-
Initiate the drive mechanism. The syringes will rapidly inject the solutions into the mixing chamber, and the mixture flows into the observation cell.
-
When the stop syringe is filled, the flow halts, and the instrument's trigger starts recording the absorbance at λ_max as a function of time.[6]
-
Collect data for several half-lives of the reaction. Repeat the experiment multiple times for reproducibility.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Fit the resulting curve to the appropriate integrated rate law. For a pseudo-first-order reaction, this will be a single exponential decay function: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs*t).
-
The observed rate constant, k_obs, is obtained from the fit.
-
Repeat the experiment at different concentrations of the excess reactant. A plot of k_obs versus the concentration of the excess reactant will yield a straight line with a slope equal to the true second-order rate constant, k.
-
Protocol: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction or binding event in real-time. This provides a complete thermodynamic profile in a single experiment.[11][12][13]
Objective: To determine the enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and binding affinity (K_A) for a reaction involving diundecylamine.
Caption: Experimental workflow for an Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
-
Solution Preparation:
-
Prepare precisely known concentrations of diundecylamine and the binding partner/reactant in identical buffer solutions.
-
Trustworthiness: Using dialyzed or meticulously matched buffers is critical. Any mismatch in buffer composition between the syringe and the cell will generate heats of dilution, creating artifacts that corrupt the data.
-
Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Fill the sample cell with the diundecylamine solution and the injection syringe with the solution of the other reactant.
-
Place the instrument in an environment with stable temperature and allow it to equilibrate to the desired experimental temperature.
-
-
Titration Experiment:
-
A series of small, precisely controlled injections (e.g., 2-10 μL) of the reactant from the syringe into the sample cell is initiated.
-
After each injection, the instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change of the reaction.[14]
-
The injections continue until the reaction reaches saturation (i.e., the diundecylamine in the cell is fully bound/reacted), at which point subsequent injections only produce the small heat of dilution.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
The area under each peak is integrated to calculate the heat change per mole of injectant.
-
This integrated data is plotted against the molar ratio of the two reactants.
-
This binding isotherm is then fit to a suitable binding model (e.g., a one-site binding model), which directly yields the key thermodynamic parameters:
-
ΔH (Enthalpy): The fitted height of the isotherm.
-
K_A (Association Constant): The steepness of the curve. K_D (dissociation constant) is 1/K_A.
-
n (Stoichiometry): The molar ratio at the inflection point.
-
From these, ΔG (Gibbs Free Energy) and ΔS (Entropy) are calculated using the fundamental equation: ΔG = -RTln(K_A) = ΔH - TΔS.[12]
-
-
Conclusion and Future Outlook
While specific thermodynamic and kinetic data for diundecylamine reactions remain to be published extensively, a robust predictive framework can be established based on its structural properties and data from analogous secondary amines. The N-nitrosation reaction, a critical process in pharmaceutical safety, is thermodynamically favorable but likely kinetically hindered by the significant steric bulk of the undecyl chains.
For researchers and drug development professionals requiring precise quantitative data, this guide provides the authoritative experimental blueprints. The application of stopped-flow spectroscopy for kinetics and isothermal titration calorimetry for thermodynamics offers a direct and reliable path to fully characterizing the reactivity of diundecylamine. These empirical data, potentially supplemented by computational DFT modeling, will empower scientists to make informed decisions in process development, formulation design, and regulatory risk assessment.
References
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García-Rodeja, Y., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers (Basel). Available at: [Link]
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Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. organic-chemistry.org. Available at: [Link]
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Gomez-Bombarelli, R., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. Available at: [Link]
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FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. freethinktech.com. Available at: [Link]
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Zeng, T., et al. (2021). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Available at: [Link]
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Wikipedia. Stopped-flow. en.wikipedia.org. Available at: [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC). tainstruments.com. Available at: [Link]
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Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]
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Agilent Technologies. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. agilent.com. Available at: [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). cmi.hms.harvard.edu. Available at: [Link]
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Journal of New Developments in Chemistry. Reaction Kinetics. openaccesspub.org. Available at: [Link]
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Diundecylamine as a Nanoparticle Capping Agent: A Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of nanoscience and drug delivery, the precise control of nanoparticle synthesis is paramount. Capping agents are critical molecular tools that direct nanoparticle formation, ensure stability, and impart specific functionalities. Diundecylamine, a secondary amine with long alkyl chains, has emerged as a highly effective capping agent, particularly for the synthesis of metallic and semiconductor nanocrystals such as perovskite quantum dots. Its efficacy stems from a multi-faceted mechanism of action that combines surface coordination chemistry with robust steric stabilization. This guide provides a detailed exploration of the core principles governing the action of diundecylamine, offering field-proven insights into its role in controlling nanoparticle size, shape, and dispersibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
The Molecular Architecture of Diundecylamine: A Blueprint for Function
Diundecylamine [(C₁₁H₂₃)₂NH] is a secondary amine characterized by a central nitrogen atom bonded to two eleven-carbon undecyl chains. This structure is the key to its function as a capping agent.
-
The Nitrogen Headgroup: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. This allows it to donate electron density and form a coordinate bond with electron-deficient atoms (Lewis acids) on the surface of a growing nanocrystal.[1] This is the primary anchoring mechanism.
-
The Twin Alkyl Chains: The two long, flexible, and non-polar undecyl chains are crucial for stabilization. Their significant steric bulk prevents nanoparticles from approaching each other too closely, thereby inhibiting aggregation.[2][3] Furthermore, their hydrophobic nature dictates the solubility of the capped nanoparticles, making them readily dispersible in non-polar organic solvents.[4][5]
The Core Mechanism of Action: A Synergy of Forces
The role of diundecylamine is not merely to coat the nanoparticle but to actively direct its formation and ensure its long-term stability. This is achieved through a combination of chemical bonding and physical repulsion.
Surface Binding via Coordination Chemistry
The foundational interaction between diundecylamine and a nanoparticle is a Lewis acid-base reaction.[1] During nanoparticle synthesis, the surface of the nascent crystal is rich in metal cations that have empty orbitals, rendering them Lewis acidic. The electron-rich nitrogen atom of diundecylamine acts as a Lewis base, donating its lone pair to form a coordinate covalent bond with these surface metal sites.[6] This binding passivates the surface, preventing uncontrolled growth and aggregation.
Caption: Lewis acid-base interaction between diundecylamine and a nanoparticle surface.
Steric Stabilization: A Physical Shield
Once anchored to the surface, the long undecyl chains of diundecylamine extend into the surrounding solvent, forming a protective corona.[4] When two such capped nanoparticles approach each other, these alkyl chains begin to interpenetrate. This process is entropically unfavorable and creates a strong repulsive force, known as steric hindrance, which keeps the particles well-dispersed and prevents agglomeration.[2][7] This physical barrier is a key factor in the long-term colloidal stability of the nanoparticle suspension.[8]
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Unlocking the Potential of Diundecylamine and Its Analogs: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on Emerging Research Frontiers
Author's Note: The subject of this guide, Diundecylamine, is not a commonly cataloged or extensively researched chemical entity. Scientific literature and commercial availability predominantly feature its close structural analog, Didodecylamine . Therefore, this guide will focus on the known properties and applications of didodecylamine and other long-chain secondary amines to project potential and unexplored research avenues for diundecylamine. For the purpose of this document, "diundecylamine" will be considered as a secondary amine with two C11 alkyl chains, and its potential applications will be extrapolated from the established knowledge of similar molecules.
Introduction: The Untapped Potential of Long-Chain Secondary Amines
In the vast landscape of chemical compounds, long-chain aliphatic amines have carved a niche as versatile molecules with a wide array of applications, from industrial processes to advanced materials and therapeutics. While primary amines like dodecylamine have been extensively studied, their secondary counterparts, such as didodecylamine, offer unique steric and electronic properties that open up new avenues for research and development. This guide provides a comprehensive overview of potential research areas for diundecylamine and its analogs, aimed at researchers, scientists, and drug development professionals. By exploring established applications of similar compounds, we can illuminate the path forward for innovative research in this promising area.
Physicochemical Properties: The Foundation for Application
A thorough understanding of the physicochemical properties of diundecylamine is the bedrock for predicting its behavior and designing novel applications. While experimental data for diundecylamine is scarce, we can extrapolate its properties from its close homolog, didodecylamine.
| Property | Didodecylamine (C24H51N) | Dodecylamine (C12H27N) | Reference |
| Molar Mass | 353.68 g/mol | 185.35 g/mol | [1] |
| Boiling Point | Not available | 247-249 °C | [1] |
| Melting Point | Not available | 27-29 °C | [1] |
| Density | Not available | 0.806 g/mL at 25°C | [1] |
| Structure | Secondary Amine | Primary Amine | [1] |
| Solubility | Insoluble in water | Insoluble in water | [1] |
The long, twin alkyl chains of diundecylamine would render it highly hydrophobic, with a bulky steric profile due to the secondary amine structure. These characteristics are central to its potential applications as a surfactant, corrosion inhibitor, and building block for complex molecular architectures.
Core Research Area 1: Advanced Materials and Nanotechnology
The unique molecular structure of diundecylamine makes it a compelling candidate for the synthesis and functionalization of advanced materials, particularly at the nanoscale.
Nanoparticle Synthesis and Stabilization
Long-chain amines are crucial as capping agents in the synthesis of nanoparticles, controlling their growth, preventing agglomeration, and determining their final properties.[1] While dodecylamine (a primary amine) has been widely used, the secondary amine structure of diundecylamine offers distinct advantages.[1]
Causality behind Experimental Choices: The lone pair of electrons on the nitrogen atom can coordinate to the surface of metal nanoparticles, providing a stabilizing layer. The two long alkyl chains of diundecylamine would create a significant steric barrier, potentially offering superior stabilization and size control compared to primary amines.[1] This increased steric hindrance could be particularly beneficial in preventing Oswald ripening and maintaining long-term colloidal stability.
Potential Research Directions:
-
Comparative Studies: Systematically compare the efficacy of diundecylamine with primary amines (e.g., undecylamine) and other secondary amines (e.g., didodecylamine) in the synthesis of various nanoparticles (e.g., gold, silver, quantum dots). Key parameters to investigate would be particle size distribution, morphology, and long-term stability.
-
Solvent Effects: Investigate the role of different solvents on the coordinating and stabilizing properties of diundecylamine during nanoparticle synthesis.
-
Functionalization: Explore the use of diundecylamine-capped nanoparticles as platforms for further functionalization, for instance, by attaching targeting ligands for biomedical applications.
Experimental Protocol: Synthesis of Palladium Nanoparticles (Adapted for Diundecylamine)
This protocol is adapted from a known procedure for synthesizing ultrasmall palladium nanoparticles using dodecylamine and can be modified for comparative studies with diundecylamine.[1]
-
In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene.
-
Add diundecylamine to the solution and stir under an inert atmosphere.
-
Heat the mixture to 80°C.
-
Slowly inject a solution of a reducing agent (e.g., hydrazine hydrate) in toluene.[1]
-
Maintain the reaction at 80°C for 1 hour.[1]
-
Cool the reaction to room temperature.
-
Precipitate the nanoparticles by adding ethanol and collect them by centrifugation.[1]
-
Wash the nanoparticles multiple times with ethanol and dry under vacuum.[1]
Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of diundecylamine-capped nanoparticles.
Self-Assembled Monolayers (SAMs)
The amphiphilic nature of diundecylamine makes it an ideal candidate for forming self-assembled monolayers on various substrates. The amine head group can interact with the surface, while the long alkyl chains orient themselves to form a densely packed, hydrophobic layer.[2][3]
Causality behind Experimental Choices: The formation of SAMs is driven by the interplay of head-group-substrate interactions and van der Waals interactions between the alkyl chains. The secondary amine head group of diundecylamine would offer a different binding geometry and interaction strength compared to primary amines or thiols, potentially leading to novel monolayer structures and properties.
Potential Research Directions:
-
Substrate Specificity: Investigate the self-assembly of diundecylamine on a variety of substrates, including gold, silicon, and mica, to understand the influence of the substrate on monolayer formation and ordering.
-
Electrochemical Properties: Characterize the electrochemical properties of diundecylamine SAMs, such as their ability to block electron transfer, which is crucial for applications in sensors and corrosion protection.
-
Mixed Monolayers: Explore the formation of mixed SAMs by co-adsorbing diundecylamine with other molecules to create surfaces with tunable properties.
Core Research Area 2: Industrial Applications
The robust chemical nature and surface-active properties of diundecylamine suggest its utility in several industrial processes.
Corrosion Inhibition
Long-chain amines are effective corrosion inhibitors for metals in acidic environments.[4][5] They function by adsorbing onto the metal surface and forming a protective barrier that inhibits both anodic and cathodic reactions.[4]
Mechanism of Corrosion Inhibition
Caption: Mechanism of corrosion inhibition by diundecylamine.
Potential Research Directions:
-
Comparative Efficiency: Evaluate the corrosion inhibition efficiency of diundecylamine on different metals and alloys (e.g., mild steel, aluminum) in various acidic and saline environments.
-
Synergistic Effects: Investigate potential synergistic effects by combining diundecylamine with other corrosion inhibitors, such as quaternary ammonium salts or fatty acids.[6]
-
High-Temperature Applications: Assess the performance of diundecylamine as a corrosion inhibitor under high-temperature and high-pressure conditions, relevant to the oil and gas industry.
Solvent Extraction and Phase Transfer Catalysis
The lipophilic nature of diundecylamine makes it a suitable extractant for separating metal ions from aqueous solutions.[7] Furthermore, its ability to form ion pairs can be exploited in phase transfer catalysis.
Causality behind Experimental Choices: In solvent extraction, the amine can form a neutral ion-pair complex with a metal anion, which is then soluble in an organic solvent.[7] In phase transfer catalysis, the amine can transport a reactant from an aqueous phase to an organic phase where the reaction occurs.
Potential Research Directions:
-
Selective Metal Extraction: Investigate the selectivity of diundecylamine for the extraction of valuable or toxic metals from complex aqueous mixtures.
-
Novel Phase Transfer Catalyst: Explore the use of diundecylamine and its quaternary ammonium derivatives as phase transfer catalysts for various organic reactions.
-
Ionic Liquids: Study the potential of diundecylamine as a component in the formulation of novel ionic liquids for "green" solvent extraction processes.
Mineral Flotation
Long-chain amines are used as collectors in the flotation of various minerals.[8][9] They selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to be separated from the gangue.
Potential Research Directions:
-
Selective Flotation: Evaluate the performance of diundecylamine as a collector for the flotation of specific minerals, such as silicates or phosphates.
-
Mixed Collector Systems: Investigate the use of diundecylamine in combination with other reagents, like fatty acids, to enhance flotation efficiency and selectivity.[8]
Core Research Area 3: Drug Development and Life Sciences
The unique properties of diundecylamine also present exciting opportunities in the field of drug development and life sciences.
Intermediate for Lipid Nanoparticle (LNP) Synthesis
Didodecylamine is known to be an intermediate in the synthesis of lipids for LNPs, which are at the forefront of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines.[1]
Potential Research Directions:
-
Novel Lipid Synthesis: Utilize diundecylamine as a building block for the synthesis of a library of novel cationic or ionizable lipids for LNP formulation.
-
Structure-Activity Relationship: Investigate how the structure of diundecylamine-derived lipids influences the physicochemical properties of LNPs (e.g., size, zeta potential, encapsulation efficiency) and their biological activity (e.g., transfection efficiency, toxicity).
-
Targeted Delivery: Explore the conjugation of targeting moieties to diundecylamine-based lipids to achieve tissue-specific drug delivery.
Logical Relationship in LNP Development
Caption: Logical progression for the development of diundecylamine-based lipid nanoparticles.
Analytical Methodologies: A Prerequisite for Robust Research
Reliable and validated analytical methods are essential for the accurate quantification and characterization of diundecylamine in various matrices.
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations | Reference |
| GC-MS | Gas Chromatography separates volatile compounds, which are then detected by Mass Spectrometry. | 1 - 10 ng/mL | 5 - 50 ng/mL | Suitable for thermally stable and volatile compounds. Derivatization may be required to improve volatility and peak shape. | [10] |
| LC-MS/MS | Liquid Chromatography separates compounds in a liquid mobile phase, followed by tandem Mass Spectrometry detection. | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | High sensitivity and selectivity. | [10] |
Experimental Protocol: GC-MS Analysis of Didodecylamine (Adaptable for Diundecylamine)
This method is suitable for the quantification of didodecylamine, potentially after derivatization to improve its chromatographic properties.[10]
-
Sample Preparation (Derivatization with Acetic Anhydride):
-
To 1 mL of the sample solution containing didodecylamine, add 100 µL of acetic anhydride and 50 µL of pyridine.[10]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of n-hexane and 1 mL of water.
-
Vortex and centrifuge. Collect the upper organic layer for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: A suitable non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.[10]
-
Injection Mode: Splitless.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized didodecylamine.[10]
-
Toxicology and Environmental Considerations
A critical aspect of developing new applications for any chemical is a thorough evaluation of its toxicological profile and environmental impact. Long-chain amines and their derivatives, such as quaternary ammonium compounds, can exhibit aquatic toxicity.[11][12]
Potential Research Directions:
-
Cytotoxicity Studies: Evaluate the in vitro cytotoxicity of diundecylamine and its derivatives in relevant cell lines.
-
Ecotoxicology: Assess the acute and chronic toxicity of diundecylamine to aquatic organisms.
-
Biodegradability: Determine the biodegradability of diundecylamine under various environmental conditions to understand its persistence.
Conclusion: A Call for Exploratory Research
While direct research on diundecylamine is limited, the established and emerging applications of its close analog, didodecylamine, and other long-chain secondary amines provide a compelling roadmap for future investigations. The unique structural features of diundecylamine—its secondary amine head group and twin C11 alkyl chains—position it as a promising candidate for innovation in materials science, industrial processes, and drug delivery. This guide has outlined several potential research avenues, from fundamental studies of its physicochemical properties to the development of advanced technological applications. It is our hope that this technical overview will inspire and equip researchers to unlock the full potential of this intriguing class of molecules.
References
-
Didodecylamine | C24H51N | CID 18157 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing). Royal Society of Chemistry. [Link]
-
2-Dodecylaminopyridine assisted solvent extraction system for selective separation of rhodium (III) ion-pair - Journal of Materials and Environmental Science. University of Mohammed Premier. [Link]
-
Evaluation of a mixed collector made of dodecylamine and fatty acids in the direct flotation of iron ore tailings - Tecnologia em Metalurgia, Materiais e Mineração. ABM. [Link]
-
Self-assembly behavior and monolayer characteristics of dodecylamine on Au (111) surface. Journal of Electroanalytical Chemistry. [Link]
-
Inhibition Effect of Dodecylamine on Carbon Steel Corrosion in Hydrochloric Acid Solution. International Journal of Electrochemical Science. [Link]
-
The Effect of Particle Size and Dodecylamine Concentration on the Flotation of Lepidolite in Alkaline Medium - MDPI. MDPI. [Link]
-
Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Corrosion Inhibition Study of Dodecylamine as long Chain Amine Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution - Academia.edu. Academia.edu. [Link]
-
Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Solvent extraction of molybdenum (VI), tungsten (VI) and rhenium (VII) by diisododecylamine from leach liquors - ResearchGate. ResearchGate. [Link]
-
Self-Assembled Monolayer Structures of Hexadecylamine on Cu Surfaces: Density-Functional Theory - ResearchGate. ResearchGate. [Link]
-
Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds | Open Access Journals - Research and Reviews. Research & Reviews. [Link]
-
The impact of aromatic amines on the environment: risks and damages - PubMed. National Center for Biotechnology Information. [Link]
-
Solvent extraction determination of metals with high molecular weight secondary amine - International Journal of Chemical Studies. . [Link]
-
Synergistic Inhibition Effects of Octadecylamine and Tetradecyl Trimethyl Ammonium Bromide on Carbon Steel Corrosion in the H 2 S and CO 2 Brine Solution - ResearchGate. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Diundecylamine in Advanced Nanoparticle Synthesis
Introduction: The Strategic Advantage of Diundecylamine in Nanocrystal Engineering
In the landscape of nanomaterial synthesis, the choice of surface ligands is a critical parameter that dictates the size, shape, stability, and ultimately, the function of the resulting nanoparticles.[1] While primary long-chain alkylamines, such as dodecylamine and oleylamine, have been extensively used as capping and stabilizing agents, the exploration of secondary amines like diundecylamine (DDA) opens new avenues for precise control over nanocrystal formation.[2][3]
Diundecylamine, a secondary amine with two C11 alkyl chains, presents a unique molecular architecture compared to its primary amine counterparts.[3] This structural difference—specifically the increased steric bulk around the nitrogen atom—imparts distinct electronic and steric effects during nanoparticle nucleation and growth. These effects can be strategically harnessed to achieve desired morphologies and enhanced properties, from the ultrapure green emission of perovskite nanocrystals to the stabilization of metallic nanoparticles.[4] This guide provides an in-depth analysis of DDA's mechanism of action and delivers field-proven protocols for its application, designed for researchers and professionals in materials science and drug development.
The Causality of Control: Mechanism of Diundecylamine Action
The efficacy of diundecylamine in nanoparticle synthesis stems from its dual role as a dynamic capping agent and a robust steric stabilizer. Its behavior is governed by the interplay between the coordinating amine headgroup and the bulky, non-polar alkyl tails.
-
Binding and Nucleation Control: The lone pair of electrons on the nitrogen atom in diundecylamine coordinates to metal or metal halide precursors on the nanoparticle surface.[3] However, the presence of two long alkyl chains creates significant steric hindrance. This increased bulk, compared to a primary amine, can moderate the binding kinetics. This moderation is crucial during the initial stages of nucleation, influencing the growth rate and preventing uncontrolled aggregation, which is essential for achieving monodispersity.
-
Shape-Directing and Passivation: The differential binding affinity of the amine group to various crystallographic facets of a growing nanocrystal allows DDA to act as a shape-directing agent.[5] By selectively passivating certain surfaces, it can encourage growth along specific axes, leading to anisotropic structures like nanorods or nanocubes.[6] The bulky nature of DDA provides a dense, passivating layer that effectively shields the nanoparticle core, preventing Oswald ripening and degradation.
-
Steric Stabilization: Once formed, the long alkyl chains of the DDA molecules extend into the solvent, creating a repulsive steric barrier.[7][8] This barrier is fundamental to preventing the nanoparticles from agglomerating in solution, ensuring long-term colloidal stability, which is a prerequisite for most applications.[7]
Below is a diagram illustrating the stabilization mechanism of diundecylamine on a nanoparticle surface.
Caption: Diundecylamine (DDA) stabilizing a nanoparticle core.
Application Protocol 1: Synthesis of Ultrapure Green-Emitting Perovskite Nanocrystals
This protocol details a method for synthesizing highly luminescent formamidinium lead bromide (FAPbBr₃) nanocrystals (NCs) using diundecylamine as a shorter, alternative ligand to oleylamine, resulting in superior optoelectronic properties.[4]
Rationale
Traditional long-chain ligands like oleylamine can impede charge transport in optoelectronic devices.[2] The use of the shorter C11 chains of diundecylamine can lead to a higher photoluminescence quantum yield (PLQY) and an ultrapure green emission with a very narrow full width at half maximum (FWHM), making these NCs ideal for display technologies.[4]
Materials and Equipment
-
Lead(II) bromide (PbBr₂)
-
Formamidinium bromide (FABr)
-
Diundecylamine (DDA)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Toluene (anhydrous)
-
Methyl acetate (anti-solvent)
-
Three-neck round-bottom flask, heating mantle with temperature controller, condenser, Schlenk line, magnetic stirrer, syringes, centrifuge.
Step-by-Step Methodology
-
Precursor Preparation:
-
In a 50 mL three-neck flask, combine PbBr₂ (0.2 mmol), diundecylamine (0.5 mL), oleic acid (0.5 mL), and 1-octadecene (5 mL).
-
Causality: DDA and oleic acid act as co-ligands to form a stable lead precursor complex, while ODE serves as a high-boiling point, non-coordinating solvent.
-
-
Degassing and Heating:
-
Attach the flask to a Schlenk line and degas under vacuum at 120 °C for 30 minutes to remove water and oxygen, which can quench luminescence.
-
Switch to an inert atmosphere (e.g., Argon) and increase the temperature to 160 °C.
-
-
Precursor Injection:
-
Separately, dissolve FABr (0.2 mmol) in 1 mL of dimethylformamide (DMF) by gentle heating and sonication. This is the injection solution.
-
Rapidly inject the hot FABr solution into the vigorously stirring reaction flask.
-
Causality: The rapid injection promotes a burst of nucleation, leading to the formation of uniformly sized nanocrystals. The high temperature facilitates crystal growth.
-
-
Growth and Quenching:
-
Allow the reaction to proceed for 5-10 minutes at 160 °C. The solution will turn a bright green color, indicating the formation of FAPbBr₃ NCs.
-
Quench the reaction by placing the flask in an ice-water bath to rapidly cool it down, arresting further crystal growth.
-
-
Purification:
-
Add 10 mL of methyl acetate to the crude solution. This will cause the nanocrystals to precipitate.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant.
-
Causality: Purification is essential to remove unreacted precursors and excess ligands, which can negatively impact the optical properties and stability of the NCs.[4]
-
Re-disperse the nanocrystal pellet in 5 mL of anhydrous toluene. Repeat the precipitation and centrifugation step one more time for a clean product.
-
-
Storage:
-
Disperse the final purified pellet in a minimal amount of anhydrous toluene and store in a sealed vial under an inert atmosphere in the dark.
-
Expected Results & Characterization
| Parameter | Expected Outcome | Characterization Method |
| Emission Peak | ~530 nm (Ultrapure Green) | Photoluminescence Spectroscopy |
| FWHM | < 20 nm | Photoluminescence Spectroscopy |
| PLQY | > 95% | Integrating Sphere Measurement |
| Morphology | Cubic | Transmission Electron Microscopy (TEM) |
| Size | 8-12 nm | Transmission Electron Microscopy (TEM) |
Application Protocol 2: Synthesis of Diundecylamine-Capped Palladium Nanoparticles
This protocol is adapted from established methods for synthesizing ultrasmall metallic nanoparticles and modified for the use of diundecylamine.[7][9] DDA-capped palladium nanoparticles are of significant interest for applications in catalysis.[7]
Rationale
The synthesis is conducted in a non-aqueous, oxygen-free environment to prevent the oxidation of the palladium core.[7] Diundecylamine serves as the capping ligand to control particle size and prevent agglomeration, yielding well-dispersed, predominantly metallic palladium nanoparticles soluble in organic solvents.[7][9] The greater steric hindrance of DDA compared to primary amines is expected to yield smaller, highly monodisperse nanoparticles.
Materials and Equipment
-
Palladium(II) acetylacetonate [Pd(acac)₂]
-
Diundecylamine (DDA)
-
tert-Butylamine borane complex
-
Benzene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk line, round-bottom flask, magnetic stirrer, syringes, centrifuge.
Experimental Workflow Diagram
Sources
- 1. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Making sense of the mayhem behind shape control in the synthesis of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial synthesis of anisotropic gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
The Untapped Potential of Diundecylamine in Organometallic Catalysis: Application Notes and Protocols
Introduction: Beyond the Archetypal Ligand
In the vast landscape of organometallic catalysis, the choice of ancillary ligands and additives is paramount to achieving desired reactivity, selectivity, and efficiency. While a significant body of research has focused on phosphines, N-heterocyclic carbenes (NHCs), and primary amines, the potential of sterically hindered secondary amines, such as diundecylamine, remains a largely underexplored frontier. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into the prospective applications of diundecylamine in organometallic catalysis. Drawing upon established principles of catalysis and analogous systems, we will delineate the theoretical framework for its utility, propose detailed experimental protocols for its evaluation, and offer a forward-looking perspective on its potential to unlock novel catalytic transformations.
Diundecylamine, with its two long C11 alkyl chains, possesses a unique combination of steric bulk and electronic properties. The long alkyl chains can create a lipophilic pocket around a metal center, potentially influencing substrate selectivity and catalyst stability. Furthermore, as a secondary amine, it can function as a ligand, a proton shuttle, or a base, roles that are critical in numerous catalytic cycles.[1] This guide will not only summarize the known roles of analogous secondary amines but will also extrapolate these functions to diundecylamine, providing a roadmap for its systematic investigation.
Part 1: Prospective Roles of Diundecylamine in Catalytic Systems
The multifaceted nature of amines allows them to participate in organometallic reactions in several key capacities. The unique structural attributes of diundecylamine suggest its potential utility in the following areas:
As a Sterically Demanding Ligand in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[2][3] The nature of the ligand employed is crucial in modulating the activity of the palladium catalyst.[4] While phosphine ligands have been extensively studied, bulky amine ligands are emerging as viable alternatives.
The large steric footprint of diundecylamine could favor the formation of monoligated palladium species, which are often the active catalytic species in cross-coupling reactions.[4] This can promote facile oxidative addition and reductive elimination steps. Furthermore, the electron-donating nature of the amine can enhance the electron density at the metal center, influencing its reactivity.
Causality behind Experimental Choices: The choice of a bulky secondary amine like diundecylamine is predicated on the hypothesis that its steric hindrance will accelerate the catalytic cycle by promoting the formation of highly reactive, low-coordinate metal intermediates.[4] The long alkyl chains are also expected to enhance the solubility of the catalyst in non-polar organic solvents, which are commonly used in these reactions.
Part 2: Detailed Application Notes and Experimental Protocols
This section provides detailed protocols for evaluating the efficacy of diundecylamine in key organometallic transformations. These protocols are designed as self-validating systems, with clear steps and analytical checkpoints.
Protocol: Screening Diundecylamine as a Ligand in a Model Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp2)-C(sp2) bonds. This protocol outlines a general procedure to assess the performance of diundecylamine as a ligand in this reaction.
Objective: To determine the effectiveness of diundecylamine as a ligand in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Diundecylamine
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Experimental Protocol:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)2 (1 mol%) and diundecylamine (2-4 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes. The formation of a palladium-amine complex may be observed by a color change.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask containing Pd(OAc)2 and diundecylamine), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the internal standard (e.g., dodecane, 0.5 mmol).
-
Add a further 4 mL of anhydrous toluene to the flask.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS or LC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Determine the yield of the product (4-methyl-1,1'-biphenyl) by quantitative analysis using the internal standard.
-
Data Presentation:
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (1) | Diundecylamine (2) | K2CO3 | Toluene | 100 | 24 | To be determined |
| 2 | Pd(OAc)2 (1) | (No Ligand) | K2CO3 | Toluene | 100 | 24 | To be determined |
| 3 | Pd(OAc)2 (1) | PPh3 (2) | K2CO3 | Toluene | 100 | 24 | To be determined |
Table 1: Example of a data table for screening diundecylamine in a Suzuki-Miyaura coupling reaction.
As a Stabilizing Agent for Palladium Nanoparticles
Long-chain primary amines, such as dodecylamine, have been successfully employed as capping agents to synthesize and stabilize ultrasmall metallic palladium nanoparticles.[5][6] These nanoparticles are highly active catalysts in various reactions, including hydrogenations and cross-couplings.[5] The two long undecyl chains of diundecylamine could provide excellent steric stabilization to prevent nanoparticle aggregation, while the amine headgroup coordinates to the palladium surface.
Causality behind Experimental Choices: The use of diundecylamine as a capping agent is based on the principle that the long, flexible alkyl chains will create a protective organic layer around the nanoparticles, ensuring their dispersion in organic solvents and preventing loss of catalytic activity due to agglomeration.[5] The synthesis is typically carried out under inert conditions to prevent oxidation of the palladium nanoparticles.[5]
Protocol: Synthesis of Diundecylamine-Stabilized Palladium Nanoparticles
Objective: To synthesize diundecylamine-stabilized palladium nanoparticles (PdNPs) for use in catalysis.
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)2)
-
Diundecylamine
-
Borane tert-butylamine complex
-
Toluene (anhydrous)
-
Methanol
Experimental Protocol:
-
Synthesis:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(acac)2 (0.1 mmol) and diundecylamine (1.0 mmol) in anhydrous toluene (10 mL).
-
Stir the solution at room temperature until the palladium precursor is fully dissolved.
-
In a separate flask, dissolve borane tert-butylamine complex (0.5 mmol) in anhydrous toluene (5 mL).
-
Rapidly inject the reducing agent solution into the palladium precursor solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12 hours. A color change to dark brown or black indicates the formation of PdNPs.
-
-
Isolation and Purification:
-
Precipitate the diundecylamine-stabilized PdNPs by adding methanol (40 mL) to the reaction mixture.
-
Isolate the nanoparticles by centrifugation (e.g., 4000 rpm for 10 minutes).
-
Decant the supernatant and wash the nanoparticle pellet with methanol (3 x 20 mL) to remove excess amine and reducing agent byproducts.
-
Dry the purified PdNPs under vacuum.
-
-
Characterization:
-
The size and morphology of the synthesized PdNPs can be characterized by Transmission Electron Microscopy (TEM).
-
The crystalline structure can be analyzed using X-ray Diffraction (XRD).
-
The presence of the diundecylamine capping agent can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy.
-
Mandatory Visualization:
Caption: Workflow for the synthesis and characterization of diundecylamine-stabilized palladium nanoparticles.
As a Co-catalyst or Base in C-H Activation Reactions
C-H activation is a rapidly evolving field that offers a more atom-economical approach to molecular synthesis.[7] In many palladium-catalyzed C-H functionalization reactions, a base is required to facilitate the deprotonation step.[8] Secondary amines can act as both a ligand and a base in these transformations.
Causality behind Experimental Choices: The basicity of diundecylamine, coupled with its steric bulk, could make it an effective base for promoting C-H activation while minimizing competitive coordination to the metal center that might inhibit catalysis. The long alkyl chains could also help to solubilize substrates and intermediates in the reaction medium.
Protocol: Investigating Diundecylamine in a Directed C-H Arylation
Objective: To evaluate the performance of diundecylamine as a base and/or ligand in the palladium-catalyzed C-H arylation of 2-phenylpyridine with 4-bromoanisole.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Phenylpyridine
-
4-Bromoanisole
-
Diundecylamine
-
Pivalic acid (PivOH)
-
Potassium carbonate (K2CO3) (as a comparative base)
-
1,2-Dichloroethane (DCE) (anhydrous)
Experimental Protocol:
-
Reaction Setup:
-
In an oven-dried vial, add Pd(OAc)2 (5 mol%), 2-phenylpyridine (0.2 mmol), 4-bromoanisole (0.3 mmol), and the chosen base (diundecylamine, 0.4 mmol, or K2CO3, 0.4 mmol).
-
Add pivalic acid (0.2 mmol) as a co-catalyst.
-
Add anhydrous DCE (1.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction Execution:
-
Place the vial in a preheated aluminum block at 120 °C and stir for 24 hours.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.
-
Concentrate the filtrate and analyze the residue by 1H NMR and GC-MS to determine the conversion and yield of the arylated product.
-
Mandatory Visualization:
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation, highlighting potential roles for diundecylamine.
Part 3: Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. Key to ensuring trustworthiness are the following principles:
-
Control Experiments: Each protocol includes suggestions for control experiments (e.g., running the reaction without a ligand or with a known effective ligand) to provide a baseline for comparison.
-
Systematic Variation: Researchers are encouraged to systematically vary parameters such as ligand-to-metal ratio, temperature, and solvent to optimize conditions for diundecylamine.
-
Thorough Analysis: The importance of comprehensive product characterization and quantitative yield determination using internal standards is emphasized to ensure the accuracy of the results.
Conclusion and Future Outlook
While the direct application of diundecylamine in organometallic catalysis is not yet widely documented, its structural and electronic properties suggest a high potential for utility as a bulky, electron-donating secondary amine ligand, a nanoparticle stabilizer, or a non-coordinating base. The application notes and protocols detailed in this guide provide a solid foundation for researchers to begin exploring the catalytic capabilities of this intriguing molecule. Future investigations could expand to other catalytic systems, such as hydroamination, polymerization, and asymmetric catalysis, where the unique steric environment provided by the undecyl chains could impart novel selectivity. The systematic exploration of such underutilized reagents is crucial for the continued advancement of organometallic catalysis and the development of innovative synthetic methodologies.
References
- Epple, M. et al. (2025). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). Nanoscale Advances.
- Schoenebeck Group.
- National Institutes of Health. (2025). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC.
- ACS Publications. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- YouTube. (2024).
- YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- YouTube. (2024).
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- ResearchGate. (2019).
Sources
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- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
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- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diundecylamine
Welcome to the technical support center for the post-synthesis purification of diundecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying principles of each method, empowering you to troubleshoot effectively and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude diundecylamine?
Organic impurities in your crude product can generally be categorized as process-related or degradation products.[1][2] Process-related impurities may include unreacted starting materials, byproducts from side reactions, or residual reagents.[2] Given that diundecylamine is a long-chain secondary amine, common synthesis routes might involve the alkylation of a primary amine or reductive amination.[3] Potential impurities could therefore include the primary amine precursor, over-alkylated tertiary amine, or corresponding imine intermediates.
Degradation products often arise from the inherent reactivity of amines. Amines are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored impurities.[4][5]
Q2: My diundecylamine is a high-boiling point liquid. Can I purify it by distillation?
Yes, vacuum distillation is a highly effective method for purifying high-boiling point amines like diundecylamine.[6][7] The primary concern with distilling such compounds at atmospheric pressure is the high temperature required, which can lead to thermal degradation.[6][7] By reducing the pressure, you significantly lower the boiling point, allowing for a safer and more efficient purification. For instance, a compound with a boiling point of 360°C at atmospheric pressure can distill at around 160°C under a vacuum of ~1.5 torr.[6]
Q3: I'm considering column chromatography. What are the key challenges with purifying amines on silica gel?
The primary challenge with using silica gel for amine purification is the acidic nature of the silica surface. Basic amines can interact strongly with the acidic silanol groups, leading to several issues:
-
Peak Tailing: Strong interactions cause the amine to elute slowly and asymmetrically from the column.
-
Irreversible Adsorption: In some cases, the amine can bind so strongly that it does not elute at all, resulting in significant yield loss.
-
Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive amine compounds.[8]
To counteract these issues, it is common practice to add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent.[8][9] This deactivates the acidic sites on the silica, leading to improved peak shape and recovery.
Q4: Can I purify diundecylamine by crystallization?
While diundecylamine itself is a liquid at room temperature, purification via crystallization of its salt form is a viable and often very effective strategy.[7][10] By reacting the basic amine with an acid (e.g., hydrochloric acid or sulfuric acid), you can form a solid ammonium salt which can then be recrystallized from a suitable solvent.[10][11] The purified salt can then be neutralized with a base to regenerate the pure, free amine.[12]
Troubleshooting Guides
Problem 1: My diundecylamine is turning yellow/brown during storage or purification.
-
Underlying Cause: This discoloration is a common sign of oxidation.[4][5] Amines are prone to air oxidation, which forms colored impurities. The process can be accelerated by exposure to light and heat.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store diundecylamine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: When preparing solutions for chromatography or other purification steps, use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Store the compound in amber vials or wrap containers with aluminum foil to protect it from light.
-
Purification of Discolored Material: If your material is already discolored, you can often remove the colored impurities by passing a solution of the amine through a short plug of activated carbon or by distillation.[5]
-
Problem 2: During vacuum distillation, my diundecylamine seems to be decomposing.
-
Underlying Cause: Even under vacuum, the distillation temperature might still be high enough to cause thermal degradation, especially if there are catalytic impurities present.
-
Troubleshooting Workflow:
Caption: Troubleshooting decomposition during distillation.
Problem 3: My diundecylamine is streaking badly on my silica gel column, even with added triethylamine.
-
Underlying Cause: While triethylamine is a common solution, sometimes it is not sufficient to fully suppress the interaction between a highly basic amine and the silica. The concentration of triethylamine might be too low, or an alternative stationary phase may be required.
-
Troubleshooting Steps:
-
Increase Triethylamine Concentration: Gradually increase the percentage of triethylamine in your eluent (e.g., from 1% to 2-3%).
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[7]
-
Amino-functionalized Silica: This stationary phase has amino groups covalently bonded to the silica surface, creating a more inert surface for amine purification.[8]
-
Reversed-Phase Chromatography: In reversed-phase chromatography (e.g., with a C18 column), adding a small amount of an acid (like formic acid or TFA) to the mobile phase can protonate the amine, leading to better peak shapes.[8] However, remember to neutralize the collected fractions to obtain the free amine.
-
-
Detailed Experimental Protocols
Protocol 1: Vacuum Distillation of Diundecylamine
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for smaller quantities to minimize transfer losses and reduce the heating surface area.
-
Drying: If water is a suspected impurity, consider pre-drying the crude diundecylamine with a suitable drying agent (e.g., anhydrous sodium sulfate) and filtering before distillation.
-
Distillation:
-
Place the crude diundecylamine in the distillation flask with a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum and begin heating the distillation flask in an oil bath.
-
Monitor the head temperature and the pressure. Collect the fraction that distills at a constant temperature and pressure.
-
It is advisable to collect a small forerun fraction to remove any lower-boiling impurities.
-
-
Completion: Once the desired product has been collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude diundecylamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
The diundecylamine hydrochloride salt will precipitate out of the solution.
-
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. This will likely be a polar solvent or a solvent mixture in which the salt is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or ethanol/ether mixtures).[7]
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Regeneration of Free Amine:
-
Dissolve the purified salt in water.
-
Add a base (e.g., 2M NaOH solution) until the solution is basic (check with pH paper).
-
The free diundecylamine will separate as an oily layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure diundecylamine.
-
Data Summary Table
| Purification Method | Pros | Cons | Ideal For |
| Vacuum Distillation | - Effective for removing non-volatile impurities.- Can be scaled up. | - Risk of thermal degradation.- May not separate compounds with close boiling points. | - Purifying large quantities.- Removing colored or polymeric impurities. |
| Recrystallization (as salt) | - Can provide very high purity.- Removes impurities with different solubilities. | - Multi-step process.- Potential for product loss in mother liquor. | - Achieving high analytical purity.- When distillation is not feasible. |
| Column Chromatography | - High resolving power for complex mixtures. | - Can be time-consuming and solvent-intensive.- Potential for product loss on the column. | - Separating structurally similar impurities.- Small-scale purifications. |
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
Reddit. (2021). Tridodecylamine Purification. r/chemistry. [Link]
-
YouTube. (2022). How to purify Amine?[Link]
-
Reddit. (2021). Tridodecylamine Purification. r/Chempros. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
- Google Patents. (1957).
-
YouTube. (2010). [Lab 6] Distilling Amines... Again. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ArtMolecule. Impurities and Degradation products. [Link]
- Google Patents. (1981).
-
ResearchGate. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
University of Rochester. Solvents for Recrystallization. [Link]
- Google Patents. (1988).
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Sciencemadness Discussion Board. (2020). Stability of amines. [Link]
- Google Patents. (1987). Recovery of amines from by-product chloride salts. US4670232A.
-
Der Pharma Chemica. (2015). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?[Link]
-
ResearchGate. (2025). Distillation and concentration process design for removal of heat stable salts in amine solution. [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]
-
Acta Pharmaceutica. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]
-
Raghunathpur College. Amines -preparation and separation. [Link]
- Google Patents. (2020).
-
University of Helsinki. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
- Google Patents. (2017).
-
Chem 355 Jasperse. Recrystallization I. [Link]
-
Reddit. (2024). Purification Troubleshooting. r/chemistry. [Link]
-
Idaho National Laboratory. (2024). Purification Techniques for Actinide Radiolysis Studies. [Link]
Sources
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- 12. researchgate.net [researchgate.net]
How to remove excess Diundecylamine from a reaction mixture
Technical Support Center: Reaction Work-Up & Purification
Topic: Removing Excess Diundecylamine from a Reaction Mixture
Welcome to the technical support center. This guide is designed for chemists and researchers encountering challenges with post-reaction purification. Here, we provide in-depth, field-tested solutions and the scientific rationale behind them to help you resolve common issues in your workflow.
Frequently Asked Questions (FAQs)
Q1: I've run a reaction and now have a significant amount of high-boiling, greasy diundecylamine left over. What's the best way to remove it from my product?
A: Senior Application Scientist's Overview
Removing a high-boiling, lipophilic secondary amine like diundecylamine is a common challenge. Due to its physical properties (see Table 1), simple evaporation or distillation is often impractical, especially if your desired product has a similar boiling point or is thermally sensitive.
The most effective strategies leverage the basicity of the amine nitrogen. The choice of method depends on several factors: the stability of your desired product (especially to acid), the scale of your reaction, and the available equipment.
Here are the four most reliable methods, which we will explore in detail:
-
Aqueous Acid Extraction (Liquid-Liquid Extraction): The most common and often simplest method, suitable for acid-stable products.
-
Scavenger Resins: A highly selective and efficient method that avoids aqueous work-ups, ideal for sensitive products or small-scale reactions.
-
Chromatography: Effective for purification but can be challenging due to the properties of amines. Best reserved for when other methods are unsuitable or for final polishing.
-
Chemical Quenching (Derivatization): Involves reacting the amine with a reagent to form a new compound that is easier to separate.
We will break down each of these techniques in the following sections.
Table 1: Physical Properties of Diundecylamine
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₇N | PubChem[1] |
| Appearance | Oily Liquid / Low-Melting Solid | N/A |
| Boiling Point | High (exact value not readily available, but significantly >200°C) | N/A |
| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Toluene) | N/A |
| Chemical Nature | Basic, Nucleophilic Secondary Amine | N/A |
Note: Specific physical data for diundecylamine is limited. The properties are inferred from its structure and comparison to similar long-chain amines like dodecylamine.[2][3][4]
Method 1: Aqueous Acid Extraction
Q2: What is the scientific principle behind using an acid wash to remove diundecylamine?
A: This method is a classic acid-base extraction. Diundecylamine, like other amines, is a weak base due to the lone pair of electrons on the nitrogen atom. When you wash your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the acid protonates the amine.
R₂NH (organic soluble) + H⁺Cl⁻ (aqueous) → R₂NH₂⁺Cl⁻ (water soluble)
The resulting ammonium salt is an ionic species and is therefore highly soluble in the aqueous phase. Your desired neutral organic product remains in the organic layer, allowing for a clean separation in a separatory funnel.[5][6] This is a highly effective way to transfer the amine from the organic phase to the aqueous phase for removal.
Q3: What is the step-by-step protocol for an acid extraction?
A: This protocol assumes your reaction was performed in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, ether).
Experimental Protocol: Acid Extraction
-
Initial Dilution: Ensure your crude reaction mixture is fully dissolved in a suitable organic solvent. Transfer this solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid solution) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (often the organic layer with chlorinated solvents, but check) will be at the bottom.
-
Drain and Repeat: Drain the lower layer. Keep both layers until you have confirmed your product is in the correct one. Repeat the acid wash (steps 2-4) on the organic layer one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water and aids in breaking up any emulsions.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.
Q4: My product is sensitive to strong acids like HCl. Are there alternatives?
A: Absolutely. If your product contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), using a strong acid is not advisable. In this case, you can use a weaker organic acid or a different type of wash:
-
Weak Organic Acids: A 5-10% aqueous solution of citric acid is an excellent alternative. It is acidic enough to protonate the amine but is much milder than mineral acids.
-
Saturated Ammonium Chloride (NH₄Cl): An aqueous solution of NH₄Cl is weakly acidic and can be effective for washing out basic compounds without exposing your product to harsh conditions.
-
Copper (II) Sulfate Wash: Washing the organic layer with a 10% aqueous solution of CuSO₄ is another effective method.[5] The copper ions form a coordination complex with the amine, which partitions into the aqueous layer, often indicated by the aqueous layer turning a deep blue or purple color.[6]
Q5: I'm having trouble with emulsions forming during the extraction. What can I do?
A: Emulsions are common when dealing with long-chain, surfactant-like molecules such as diundecylamine salts. Here are several troubleshooting tips:
-
Patience: Allow the mixture to stand undisturbed for an extended period (15 minutes to several hours). Often, the layers will separate on their own.
-
Add Brine: Adding a significant amount of saturated aqueous NaCl (brine) increases the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This is slower but reduces the likelihood of emulsion formation.
-
Filtration: For stubborn emulsions, you can sometimes break them by filtering the entire mixture through a pad of Celite® (diatomaceous earth).
Method 2: Scavenger Resins
Q6: What are scavenger resins and how do they work to remove amines?
A: Scavenger resins are solid-phase reagents, typically polymer beads (like polystyrene), that have been functionalized with a reactive group.[7] To remove a nucleophile like diundecylamine, you would use a resin functionalized with an electrophilic group. The amine reacts with this group, forming a covalent bond and becoming "sequestered" or attached to the solid polymer bead.[8]
The key advantage is the purification process: once the reaction is complete, you simply filter off the resin beads.[7] This completely removes the excess amine (now bound to the resin) from your solution, leaving behind your purified product. This method avoids aqueous work-ups entirely, which is ideal for water-sensitive compounds or for high-throughput parallel synthesis.
Q7: Which scavenger resin should I choose for a secondary amine, and what is the protocol?
A: For secondary amines, the most effective scavenger resins are those functionalized with isocyanate or isatoic anhydride groups.[8] These react readily with both primary and secondary amines to form urea or amide linkages, respectively.
Experimental Protocol: Amine Scavenging with Isocyanate Resin
-
Choose the Resin: Select a polystyrene-based isocyanate resin (PS-Isocyanate). Note its loading capacity (typically in mmol/g).
-
Calculate Amount: Calculate the molar amount of excess diundecylamine in your reaction. Add the scavenger resin in a 2- to 3-fold molar excess relative to the amine you want to remove.
-
Scavenging Reaction: Add the resin beads and a suitable solvent (e.g., DCM, THF) to your crude reaction mixture in a flask.
-
Agitation: Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 24 hours. You can monitor the disappearance of the amine from the solution by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture through a simple filter paper or a fritted funnel to remove the resin beads.
-
Wash and Concentrate: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Method 3: Column Chromatography
Q8: Can I use standard silica gel chromatography? What are the challenges?
A: While possible, purifying basic amines on standard silica gel is often problematic. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9][10] These acidic sites can interact strongly with basic amines via ionic interactions, leading to several issues:[10]
-
Poor Separation: The compound may not move from the baseline.
-
Tailing/Streaking: The spot or band will appear smeared on a TLC plate or during column elution, leading to broad peaks and poor resolution.
-
Irreversible Adsorption: A portion of your product can get permanently stuck to the column, resulting in low recovery.[11]
-
Degradation: Highly sensitive amines may degrade on the acidic silica surface.[9]
Q9: How can I improve the chromatographic separation of amines?
A: To counteract the acidity of silica gel, you can modify your mobile phase or use a different stationary phase.
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.[12]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The triethylamine is a stronger base and will preferentially interact with the acidic silanol sites, effectively "shielding" your amine product and allowing it to elute properly.
-
Ammonia: For more polar amines, a solvent system like Dichloromethane/Methanol with 1-2% of a 7N solution of ammonia in methanol can be very effective.[11]
-
-
Alternative Stationary Phases:
-
Basic Alumina: Using alumina (Al₂O₃) that has been treated to be basic is an excellent alternative to silica gel for purifying amines.[13]
-
Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase (C18) silica can be used with solvent systems like acetonitrile/water or methanol/water, often with a buffer to control the pH.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13583, Dodecylamine. Retrieved from [Link]
-
Frontier, A. (2026). Workup for Removing Amines. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Polasek, J., & Bullin, J. A. (n.d.). Troubleshoot Acid-Gas Removal Systems. ResearchGate. Retrieved from [Link]
- Creswell, M. W., et al. (2005). U.S. Patent No. 6,897,262 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Various Authors. (2022). Amine workup. Reddit. Retrieved from [Link]
- Parlow, J. J., et al. (1999). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Various Authors. (2019). How to seperate organic amine from silica gel?. ResearchGate. Retrieved from [Link]
-
Brown, A. R., et al. (n.d.). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved from [Link]
- Ramlow, G. (2010). U.S. Patent Application No. WO2010151677A1.
-
Various Authors. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. Retrieved from [Link]
-
INCHEM. (2021). ICSC 1364 - DODECYLAMINE. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
Wipf, P., et al. (2004). Strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
-
Burns, D. (n.d.). Chemical Solvent Based Processes for Acid Gas Removal in Gasification Applications. Retrieved from [Link]
-
Various Authors. (2006). Separation of Secondary Amine and Tertiary amine. Chromatography Forum. Retrieved from [Link]
-
Ayad, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved from [Link]
-
Ingleson, M. J., et al. (n.d.). Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DODECYL AMINE. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]
-
Chemistry For Everyone. (2024). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519223, Diundecylamine. Retrieved from [Link]
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Technical Support Center: Refining Experimental Protocols Using Diundecylamine
Welcome to the technical support center for Diundecylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting solutions for common experimental challenges. As a versatile secondary amine with two saturated C12 tails, Diundecylamine presents unique opportunities and specific handling requirements in various applications, from nanotechnology to materials science.[1] This document provides the foundational knowledge and practical guidance to ensure the success and reproducibility of your experiments.
Critical Safety & Handling Protocols
Before initiating any experiment, it is imperative to understand and adhere to the safety protocols for handling Diundecylamine. This chemical is classified as hazardous and requires careful management.
Q: What are the primary hazards associated with Diundecylamine? A: Diundecylamine is a corrosive substance that can cause severe skin burns and eye damage.[2][3] It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[2][3][4] Prolonged or repeated exposure, particularly if swallowed, may cause damage to organs.[3][4]
Q: What personal protective equipment (PPE) is mandatory when working with Diundecylamine? A: Always wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat to prevent skin contact.
-
Respiratory Protection: When handling the powder form or generating dust, work in a fume hood to prevent inhalation.[4][5]
Q: How should I handle spills and store Diundecylamine? A: For spills, sweep the spilled substance into covered, sealable containers and dispose of it as hazardous waste according to local regulations. Do not let the chemical enter the environment.[4] Store Diundecylamine in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like acids, acid anhydrides, and strong oxidizing agents.[6]
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the fundamental properties and handling of Diundecylamine.
Q1: Why is Diundecylamine so difficult to dissolve in aqueous solutions? A1: Diundecylamine's structure contains two long, nonpolar C12 alkyl chains, which are highly hydrophobic (water-repelling), and a polar secondary amine group.[7] In aqueous environments, the dominant hydrophobic chains resist interaction with water, leading to very low solubility.[7][8]
Q2: How does pH influence the solubility of Diundecylamine? A2: The solubility is highly dependent on pH. The secondary amine group can be protonated (gain a positive charge) in acidic conditions. This protonation increases the molecule's overall polarity, thereby increasing its solubility in water.[7] In neutral or basic conditions (above its pKa), the amine group is deprotonated (neutral), which reduces its polarity and significantly decreases aqueous solubility, often causing precipitation.[7] The pKa of the similar compound didodecylamine is approximately 10.63.[7]
Q3: In which solvents is Diundecylamine readily soluble? A3: Diundecylamine is generally soluble in a range of organic solvents. These include ethanol, methanol, isopropanol, and chloroform.[7] When preparing solutions for use in aqueous systems, it is standard practice to first dissolve the compound in a minimal amount of a suitable organic solvent before further dilution.
Q4: Can heating be used to improve solubility? A4: Gentle warming can enhance the solubility of Diundecylamine in most organic solvents. However, for aqueous solutions, heating alone is often insufficient to overcome its inherent hydrophobicity and may not be a practical solution for many experimental setups, especially those involving biological samples.[7]
Application-Specific Troubleshooting Guides
Nanoparticle Synthesis
Diundecylamine is an effective capping and stabilizing agent in the synthesis of metallic and metal oxide nanoparticles. Its long alkyl chains provide steric hindrance, preventing particle aggregation.
Q: My nanoparticles are aggregating after synthesis. What is the likely cause? A: Aggregation is a common issue and typically points to insufficient surface coverage by the capping agent.
-
Causality: Diundecylamine adsorbs to the nanoparticle surface, and its two long alkyl chains create a protective, non-polar layer that prevents the particles from clumping together. If the concentration is too low, there will be bare spots on the nanoparticle surfaces, leading to aggregation.
-
Solution:
-
Increase Diundecylamine Concentration: Incrementally increase the molar ratio of Diundecylamine to the metal precursor.
-
Verify Solvent Purity: Impurities in the solvent can interfere with the capping process. Use dry, high-purity solvents.[9]
-
Ensure Proper Mixing: Vigorous and consistent stirring is crucial throughout the reaction to ensure a uniform distribution of the capping agent.[10]
-
Q: The size of my synthesized nanoparticles is not uniform. How can I achieve better monodispersity? A: Particle size distribution is controlled by the kinetics of nucleation and growth.
-
Causality: A rapid nucleation event followed by controlled growth leads to monodisperse nanoparticles. Factors like temperature, reagent addition rate, and capping agent concentration influence these kinetics. The amount of dodecylamine (a similar amine) has been shown to affect the size and morphology of CoAl2O4 nanoparticles.[11]
-
Solution:
-
Control Reagent Addition: Add the reducing agent slowly and at a constant rate. A rapid addition can lead to uncontrolled nucleation and a broad size distribution.[10]
-
Maintain Stable Temperature: Use an oil bath or other temperature-controlled apparatus to maintain a stable reaction temperature. Temperature fluctuations can affect nucleation and growth rates unevenly.[10]
-
Optimize Amine Concentration: The concentration of Diundecylamine can influence the final particle size. Experiment with different concentrations to find the optimal balance for your system.
-
Corrosion Inhibition
Diundecylamine functions as an effective corrosion inhibitor for metals like carbon steel, particularly in acidic environments.[12]
Q: I am observing lower-than-expected corrosion inhibition efficiency. What factors should I investigate? A: The effectiveness of Diundecylamine as a corrosion inhibitor depends on its ability to form a persistent, protective film on the metal surface.[13]
-
Causality: The polar amine group of Diundecylamine adsorbs onto the metal surface, while the hydrophobic alkyl chains orient away from the surface, creating a barrier that repels corrosive species.[13] Inhibition efficiency is dependent on concentration and temperature.[12][14]
-
Solution:
-
Increase Inhibitor Concentration: The percentage of inhibition efficiency generally increases with a higher concentration of the inhibitor, up to a critical point where a stable monolayer is formed.[12]
-
Check Metal Surface Preparation: The metal surface must be properly prepared to ensure uniform adsorption. This involves polishing the surface with abrasive papers of various grades, degreasing with a solvent like acetone, and rinsing with distilled water.[15]
-
Control Temperature: For many amine-based inhibitors, efficiency can decrease as the temperature rises.[14] Ensure your experimental temperature is controlled and consistent.
-
Drug Delivery Formulations
Diundecylamine can serve as a key intermediate in the synthesis of cationic lipids used in lipid nanoparticles (LNPs) for drug and gene delivery.[1] The hydrophobic tails contribute to the lipid bilayer structure, while the amine head can be protonated to interact with nucleic acids.
Q: My Diundecylamine-based lipid formulation is precipitating out of my aqueous buffer. How can this be resolved? A: This is a classic solubility challenge due to the compound's amphipathic but predominantly hydrophobic nature.
-
Causality: When a concentrated organic solution of the lipid is introduced into an aqueous buffer, the abrupt change in polarity can cause the lipid to crash out of the solution before it can self-assemble into stable nanoparticles.
-
Solution:
-
Adjust Buffer pH: Ensure the pH of your aqueous buffer is low enough to protonate the amine head group of the Diundecylamine derivative. This positive charge will increase its hydrophilicity and aid in its dispersion.
-
Optimize Solvent Systems: Consider using a co-solvent system. For example, initially dissolving the lipid in ethanol and then adding it to the aqueous phase under controlled mixing can facilitate smoother nanoparticle formation.
-
Control Mixing Parameters: The rate and method of mixing the organic and aqueous phases are critical. Using microfluidic devices or rapid injection with vigorous stirring can provide the necessary energy and control to promote self-assembly over precipitation.
-
Key Experimental Protocols
Protocol 1: Preparation of a Diundecylamine Stock Solution
This protocol provides a method for preparing a stock solution for subsequent use in various experimental setups.
-
Materials: Diundecylamine, anhydrous ethanol, sterile microcentrifuge tubes, vortex mixer.
-
Methodology:
-
Weigh the required amount of Diundecylamine in a sterile microcentrifuge tube under a fume hood.
-
Add the required volume of anhydrous ethanol to achieve the desired molarity (e.g., 10 mM).
-
Vortex the tube vigorously until the Diundecylamine is completely dissolved. Gentle warming may be applied if necessary.[7]
-
This organic stock solution can then be diluted into the final experimental medium (e.g., cell culture medium, reaction buffer) with continuous mixing to prevent precipitation.
-
Protocol 2: Synthesis of Diundecylamine-Capped Palladium Nanoparticles
This protocol is adapted from established methods for synthesizing amine-capped nanoparticles.[16]
-
Materials: Palladium(II) acetylacetonate, Diundecylamine, Toluene, Hydrazine hydrate, Ethanol.
-
Methodology:
-
In a three-neck flask, dissolve Palladium(II) acetylacetonate in toluene under an inert atmosphere (e.g., Argon or Nitrogen).[16]
-
Add an equimolar amount of Diundecylamine to the solution and stir.
-
Heat the mixture to 80°C using a temperature-controlled oil bath.[16]
-
Slowly inject a solution of hydrazine hydrate in toluene into the heated mixture while stirring vigorously.
-
Maintain the reaction at 80°C for 1 hour.[16]
-
Cool the reaction to room temperature.
-
Precipitate the nanoparticles by adding ethanol, then collect them by centrifugation.
-
Wash the collected nanoparticles with ethanol multiple times to remove unreacted precursors and excess capping agent.
-
Dry the final product under a vacuum.[16]
-
Protocol 3: Evaluation of Corrosion Inhibition (Weight Loss Method)
This protocol outlines a fundamental method for quantifying the corrosion inhibition efficiency of Diundecylamine.[12][14]
-
Materials: Carbon steel coupons of known surface area, 1 M HCl solution, Diundecylamine, Acetone, Distilled water, Analytical balance.
-
Methodology:
-
Prepare the carbon steel coupons by polishing them with successive grades of emery paper, degreasing with acetone, washing with distilled water, and drying.[15]
-
Weigh each coupon accurately using an analytical balance (this is the initial weight).
-
Prepare two sets of corrosive solutions: 1 M HCl (blank) and 1 M HCl containing the desired concentration of Diundecylamine (e.g., 1000 ppm).[14]
-
Completely immerse the pre-weighed coupons in both the blank and inhibitor-containing solutions for a set period (e.g., 24 hours) at a constant temperature (e.g., 298 K).[14]
-
After the immersion period, remove the coupons, wash them with distilled water and a soft brush to remove corrosion products, clean with acetone, and dry.
-
Weigh each coupon again to get the final weight.
-
Calculate the weight loss for both blank (W_blank) and inhibited (W_inh) samples.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(W_blank - W_inh) / W_blank] * 100
-
Data Summary Table
The table below summarizes key quantitative data and physical properties of Diundecylamine and the related Dodecylamine for easy reference.
| Property | Diundecylamine | Dodecylamine (for comparison) |
| CAS Number | 3007-31-6[1] | 124-22-1[8] |
| Molecular Formula | C24H51N[1] | C12H27N[8] |
| Molecular Weight | 353.7 g/mol [1] | 185.36 g/mol |
| Physical State | Solid[1] | White crystalline powder, becomes a yellow liquid upon melting.[8] |
| Melting Point | Not specified | 27-29 °C[8] |
| Boiling Point | Not specified | 247-249 °C[8] |
| Aqueous Solubility | Poor / Insoluble[7] | Insoluble.[8] |
| Organic Solvents | Soluble in ethanol, methanol, chloroform.[7] | Miscible in ethanol, ether, chloroform.[8] |
| Storage Temperature | -20°C[1] | Store below +30°C. |
| Corrosion Inhibition | Effective for carbon steel in HCl. Efficiency increases with concentration.[12] | Max efficiency of 88.67% at 1000 ppm for mild steel in HCl.[14] |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing failed or underperforming experiments.
Caption: A systematic workflow for troubleshooting common experimental failures.
Workflow for Diundecylamine-Capped Nanoparticle Synthesis
This diagram illustrates the key steps in the synthesis of Diundecylamine-capped nanoparticles.
Caption: Step-by-step workflow for nanoparticle synthesis using Diundecylamine.
Mechanism of Corrosion Inhibition
This diagram shows how Diundecylamine molecules protect a metal surface from corrosion.
Caption: Diundecylamine adsorbs to metal, creating a hydrophobic protective layer.
References
- Technical Support Center: Overcoming Didodecylamine Solubility Issues in Experimental Settings. Benchchem.
- A Comparative Analysis of Didodecylamine and Dodecylamine in M
- Didodecylamine, 3007-31-6. BroadPharm.
- Theoretical and Experimental Studies of 1-Dodecyl-3-phenylquinoxalin-2(1H)-one as a Sustainable Corrosion Inhibitor for Carbon Steel in Acidic Electrolyte. MDPI.
- CAS 124-22-1 Dodecylamine. Alfa Chemistry.
- Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. PMC - NIH.
- Drug delivery systems: An upd
- Application of Dendrimer in Analytical Chemistry.
- (PDF) Study the Effect of "Di-dodecyl amine" as a Corrosion Inhibitor for Carbon Steel in HCl Medium.
- Corrosion Inhibition Study of Dodecylamine as long Chain Amine Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. Academia.edu.
- Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues. PMC - NIH.
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester Department of Chemistry.
- (PDF) Common laboratory tools, mistakes and precautions.
- SAFETY D
- Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). Nanoscale Advances (RSC Publishing).
- (PDF) Application of dodecyl amine/dodium petroleum sulfonate mixed collector in quartz-feldspar flotation separation.
- DODECYLAMINE CAS No 124-22-1 MATERIAL SAFETY D
- Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). PMC - NIH.
- DODECYL AMINE.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Dendrimer-based drug delivery systems: history, challenges, and latest developments. Journal of Nanobiotechnology.
- Troubleshooting and optimizing lab experiments. YouTube.
- Colloidal synthesis of C0A12O4 nanoparticles using dodecylamine and their structural characterization.
- Encapsulation of dodecylamine corrosion inhibitor on silica nanoparticles.
- SAFETY D
- Chemical Conjugation in Drug Delivery Systems. PMC - PubMed Central.
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- SAFETY D
- SAFETY D
- Inhibition Effect of Dodecylamine on Carbon Steel Corrosion in Hydrochloric Acid Solution.
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- 1. Didodecylamine, 3007-31-6 | BroadPharm [broadpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Corrosion Inhibition Study of Dodecylamine as long Chain Amine Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution [academia.edu]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the Role of Diundecylamine in Reaction Mechanisms: A Comparative Guide for Nanocrystal Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of colloidal nanocrystal synthesis, the choice of surface ligand is a critical determinant of success. These molecules dictate nanocrystal size, shape, stability, and optoelectronic properties. This guide provides an in-depth technical comparison of diundecylamine, a secondary amine, against its more common primary and secondary amine alternatives. By integrating theoretical simulations with experimental data, we will elucidate the causal mechanisms behind ligand choice and provide a framework for validating their role in your own systems.
The Mechanistic Role of Alkylamine Ligands in Nanocrystal Synthesis
Alkylamines are fundamental to the synthesis of high-quality colloidal nanocrystals, particularly lead halide perovskite quantum dots (QDs). Their primary role is to act as dynamic capping agents that control crystal growth and passivate surface defects. This is achieved through the coordination of the amine's nitrogen lone pair to undercoordinated metal cations (e.g., Pb²⁺) on the nanocrystal surface. The long alkyl chains then provide a steric barrier, preventing uncontrolled aggregation and enabling colloidal stability in nonpolar solvents.[1]
The choice between a primary (RNH₂) and a secondary (R₂NH) amine, such as diundecylamine, introduces significant differences in steric hindrance and electronic effects, which directly impacts the ligand-surface binding dynamics and, consequently, the final nanocrystal properties.[2][3]
Core Principles: Steric Hindrance and Binding Energetics
The efficacy of a capping ligand is a balance between its ability to bind to the surface and the steric shield it provides.
-
Primary Amines (e.g., Oleylamine, Dodecylamine): These ligands possess a single alkyl chain, allowing for denser packing on the nanocrystal surface. The binding is primarily driven by a favorable entropy gain upon the release of solvent molecules from the surface and the ligand's headgroup.[4]
-
Secondary Amines (e.g., Diundecylamine, Didodecylamine): With two alkyl chains attached to the nitrogen, these ligands are significantly bulkier. This increased steric hindrance prevents dense packing and can lead to weaker thermodynamic binding. However, this bulkiness also creates a higher kinetic barrier for both adsorption and desorption, which can paradoxically enhance the stability of the ligand shell once formed.[2][4]
The following diagram illustrates the fundamental difference in surface coordination between primary and secondary amines, highlighting the increased steric footprint of the secondary amine.
Caption: Steric differences between primary and secondary amine ligands on a nanocrystal surface.
Comparative Analysis: Diundecylamine vs. Alternatives
The decision to use diundecylamine is best understood by comparing its performance profile against common primary and other secondary amines. While direct experimental comparisons are often system-dependent, a combination of molecular dynamics simulations and empirical data provides a clear picture.
Mechanistic Insights from Molecular Dynamics
A pivotal study using classical molecular dynamics simulations investigated the binding of primary (dodecylammonium, DA), secondary (didodecylammonium, DDA - a close structural analog of diundecylamine), and quaternary ammonium ligands to a CsPbBr₃ surface.[2][4] The results provide a quantitative basis for understanding their distinct behaviors.
| Ligand Type | Analog | Binding Free Energy (ΔF_bind) | Key Mechanistic Insight |
| Primary Amine | Dodecylammonium (DA) | ~ -90 kJ/mol | Strongest thermodynamic binding; driven by a large entropy gain.[4] |
| Secondary Amine | Didodecylammonium (DDA) | ~ -50 kJ/mol | Weakest thermodynamic binding; shallowest free energy minimum.[4] |
| Quaternary Salt | Dimethyldidodecylammonium | ~ -80 kJ/mol | Strong binding, intermediate between primary and secondary amines.[4] |
Table 1: Comparison of calculated binding free energies for different alkylammonium ligands on a CsPbBr₃ surface. Data sourced from molecular dynamics simulations.[2][4]
The counterintuitive finding is that while the secondary amine DDA (and by extension, diundecylamine) has the weakest thermodynamic driving force for binding, its bulky nature creates a significant kinetic barrier to desorption.[2] This means that once bound, it is less dynamic than primary amine ligands, which can lead to more stable surface passivation over time, albeit at a lower surface coverage.
Experimental Performance Metrics
Experimental data from various studies on perovskite and other nanocrystals corroborate the mechanistic insights. The choice of ligand directly influences key performance indicators (KPIs) such as Photoluminescence Quantum Yield (PLQY), stability, and morphology.
| Performance Metric | Primary Amines (e.g., Oleylamine) | Secondary Amines (e.g., Diundecylamine) | Causality |
| Photoluminescence Quantum Yield (PLQY) | Generally higher initial PLQY | Can be initially lower but may show enhanced stability | Primary amines can pack more densely, passivating more surface defects initially. Secondary amines' lower coverage may leave more initial trap sites. |
| Colloidal Stability | Good | Potentially superior long-term stability | The higher kinetic barrier for desorption of bulky secondary amines can prevent ligand loss during purification and aging, preserving colloidal stability.[2] |
| Nanocrystal Size & Shape | Smaller, more monodisperse nanocrystals often reported. Can induce anisotropic growth. | May result in slightly larger or less uniform nanocrystals due to less effective growth control. | The stronger binding and higher surface coverage of primary amines can more effectively arrest crystal growth. |
| Ligand Binding Dynamics | Highly dynamic; prone to desorption during washing. | Less dynamic; more resistant to removal during purification steps.[2] | The binding of primary amines is more thermodynamically favored but kinetically labile. Secondary amines are kinetically trapped.[2][4] |
Table 2: Objective comparison of performance metrics based on the structural differences between primary and secondary amine capping ligands.
Experimental Validation Workflow
To validate the role of diundecylamine or any chosen ligand in a specific reaction, a self-validating experimental system must be employed. This involves synthesizing the nanocrystals and then using a suite of characterization techniques to correlate the physical and optical properties with the ligand's presence and binding mode.
Caption: A self-validating workflow for ligand role characterization.
Protocol: Synthesis of CsPbBr₃ Nanocrystals using Diundecylamine
This protocol describes a standard hot-injection synthesis. The causality for key steps is explained to demonstrate the self-validating nature of the procedure.
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Octadecene (ODE)
-
Oleic Acid (OA)
-
Lead(II) Bromide (PbBr₂)
-
Diundecylamine (DUA)
-
Toluene (Anhydrous)
-
Methyl Acetate (or Ethyl Acetate)
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
Add Cs₂CO₃ (0.4 mmol), OA (1.25 mL), and ODE (20 mL) to a 50 mL 3-neck flask.
-
Dry under vacuum for 1 hour at 120 °C.
-
Switch to Nitrogen (N₂) and heat to 150 °C until the solution is clear.
-
Causality: This step creates the cesium source. Using OA ensures its solubility in the nonpolar ODE solvent. Pre-heating removes water, which is critical as perovskites are moisture-sensitive.
-
-
Main Synthesis:
-
In a separate 100 mL 3-neck flask, add PbBr₂ (0.2 mmol), ODE (10 mL), OA (1 mL), and DUA (1 mL).
-
Dry under vacuum for 1 hour at 120 °C.
-
Switch to N₂ and heat to 180 °C until the PbBr₂ is fully dissolved.
-
Causality: DUA and OA are the capping ligands. Their ratio is critical. The secondary amine (DUA) provides steric bulk, while OA helps solvate the lead precursor and passivates the surface. The temperature of 180 °C provides the activation energy for nucleation.
-
Swiftly inject 0.8 mL of the hot Cesium Oleate precursor.
-
After 5-10 seconds, immediately cool the flask in an ice-water bath.
-
Causality: The rapid injection promotes uniform nucleation, leading to monodisperse nanocrystals. The short reaction time controls the growth phase, and rapid cooling quenches the reaction, preventing Ostwald ripening and preserving the desired size.
-
-
Purification:
-
Add methyl acetate (an anti-solvent) to the crude solution and centrifuge.
-
Discard the supernatant and re-disperse the nanocrystal pellet in toluene.
-
Causality: Nanocrystals are stable in toluene but precipitate in polar anti-solvents. This step removes excess unreacted precursors and weakly bound ligands. The stability of the nanocrystals after this step is the first validation of successful surface capping.
-
Protocol: Validation via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the presence of ligands on the nanocrystal surface.
-
Sample Preparation: Prepare three samples:
-
A solution of purified nanocrystals in a deuterated solvent (e.g., Toluene-d8).
-
A solution of free diundecylamine in the same deuterated solvent.
-
A solution of free oleic acid in the same deuterated solvent.
-
-
Acquisition: Acquire ¹H NMR spectra for all three samples.
-
Analysis:
-
Compare the spectrum of the nanocrystal sample to the spectra of the free ligands.
-
Protons on the alkyl chains near the nitrogen headgroup of diundecylamine will show significant peak broadening in the nanocrystal sample compared to the free ligand spectrum.
-
Causality: This broadening is a direct result of the molecule's reduced tumbling speed when it is bound to the massive nanocrystal surface. This confirms that the ligand is not merely present in the solution but is physically associated with the nanocrystals.[5] The integration of ligand peaks relative to solvent peaks can also be used to quantify surface coverage.[5]
-
Conclusion and Future Outlook
The selection of a capping ligand is a nuanced decision that goes beyond simple reaction yield. Diundecylamine, as a representative secondary amine, offers a distinct mechanistic profile compared to more common primary amines. Its value lies not in superior thermodynamic binding, but in the kinetic stability imparted by its significant steric bulk. This can be advantageous in applications requiring robust nanocrystals that can withstand harsh post-processing or long-term storage.
The validation of diundecylamine's role requires a holistic approach, combining robust synthesis protocols with detailed spectroscopic and microscopic analysis. By understanding the causal links between a ligand's molecular structure and the final material properties—as demonstrated through the workflow presented—researchers can move from empirical trial-and-error to rational, mechanism-based design of next-generation nanomaterials.
References
-
Royal Society of Chemistry. (n.d.). Designing Efficient Ligands Exchange for Stable Perovskite Quantum Dots Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Trialkylphosphine oxide/amine stabilised silver nanocrystals - The importance of steric factors and Lewis basicity in capping agents. Retrieved from [Link]
-
Baimuratov, A. S., et al. (2021). On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. ACS Publications. Retrieved from [Link]
-
De Roo, J., et al. (2023). The Surface Chemistry of Colloidal Nanocrystals Capped by Organic Ligands. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2020). Comparison of Pure and Hybrid Nanoparticles using Ionic Liquid as a Capping agent. Retrieved from [Link]
-
Digital Repository at Indian Institute of Science Education and Research Pune. (2024). Investigation of Ligand-Surface Interactions in Perovskite Nanomaterials using Solid-State NMR Spectroscopy and Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2021). On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr 3 Nanocrystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). On the Mechanism of Alkylammonium Ligands Binding to the Surface of CsPbBr3 Nanocrystals. Retrieved from [Link]
-
Bovero, E., et al. (2023). The Surface Chemistry of Colloidal Nanocrystals Capped by Organic Ligands. ACS Publications. Retrieved from [Link]
-
ChemRxiv. (n.d.). Zwitterionic Carbazole Ligands Enhance the Stability and Performance of Perovskite Nanocrystals in Light Emitting Diodes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Direct optical patterning of perovskite nanocrystals with ligand cross-linkers. Retrieved from [Link]
-
Quan, L. N., et al. (2022). Direct optical patterning of perovskite nanocrystals with ligand cross-linkers. Science Advances. Retrieved from [Link]
-
Dutta, S., et al. (2025). Striking the balance between the capping ligands for CsPbBr3 nanocrystal synthesis via an emulsion LARP approach. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steric stabilization of colloidal UiO-66 nanocrystals with oleylammonium octadecylphosphonate. Retrieved from [Link]
-
ResearchGate. (2025). Surface Ligands for Perovskite Quantum Dots. Retrieved from [Link]
-
Journal of Metals, Materials and Minerals. (2024). Effects of oleylamine concentration on the synthesis of formamidinium lead halide perovskite nanocrystals and physical-optical. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells. Retrieved from [Link]
-
Kubicki, D. J., et al. (2020). Solid-State NMR and NQR Spectroscopy of Lead-Halide Perovskite Materials. Journal of the American Chemical Society. Retrieved from [Link]
-
arXiv. (2025). Spectroscopic Determination of Site-Selective Ligand Binding on Single Anisotropic Nanocrystals. Retrieved from [Link]
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A Comparative Guide to Dodecylamine and Didodecylamine: Navigating Reproducibility and Scalability in Nanoparticle Synthesis
In the landscape of materials science and nanotherapeutics, the precise control over the synthesis of nanoparticles is paramount. The properties of these materials, and thus their efficacy in applications ranging from catalysis to drug delivery, are dictated by their size, shape, and surface chemistry. Long-chain alkylamines are critical reagents in this domain, acting as stabilizing and capping agents that govern nanoparticle formation.
This guide provides an in-depth comparison of two such amines: Dodecylamine , a primary amine, and Didodecylamine , a secondary amine. While the initial query concerned "Diundecylamine," this compound is not commonly documented in scientific literature. It is likely that the intended focus was on the comparison between primary and secondary long-chain amines, a topic of significant practical importance. This guide, therefore, focuses on Dodecylamine and Didodecylamine as representative examples to explore the nuanced challenges of reproducibility and scalability in experiments where these molecules are key.
For researchers, scientists, and drug development professionals, understanding how the subtle structural differences between these amines impact experimental outcomes is crucial for developing robust, scalable, and reproducible synthetic protocols.
Part 1: Physicochemical Properties - The Foundation of Performance
The choice between a primary and a secondary amine is not trivial; it has direct consequences on the synthesis environment. The fundamental difference lies in the number of alkyl chains attached to the nitrogen atom, which in turn governs steric hindrance, reactivity, and binding kinetics.
Dodecylamine (C12H27N) , a primary amine, presents a single long alkyl chain, offering a less sterically hindered nitrogen atom. This makes the lone pair of electrons on the nitrogen more accessible for coordination to the nanoparticle surface. In contrast, Didodecylamine (C24H51N) , a secondary amine, features two long alkyl chains. This significantly increases the steric bulk around the nitrogen atom, creating a more crowded local environment.[1]
These structural differences are summarized below:
| Property | Dodecylamine (Primary Amine) | Didodecylamine (Secondary Amine) | Causality and Experimental Implication |
| Molar Mass | 185.35 g/mol [1][2] | 353.68 g/mol [1] | Higher molar mass of Didodecylamine means that equivalent molar concentrations will require a larger mass of the reagent. |
| Structure | Primary Amine (R-NH2) | Secondary Amine (R2-NH) | The secondary amine in Didodecylamine is generally less reactive than the primary amine in Dodecylamine due to steric hindrance.[1] |
| Boiling Point | ~247-249 °C[1] | Not readily available | The higher molecular weight of Didodecylamine suggests a significantly higher boiling point, which can be a factor in high-temperature synthesis. |
| Melting Point | ~27-29 °C[1] | Not readily available | Dodecylamine is a solid at room temperature, requiring heating for use in liquid-phase reactions. |
| Solubility | Insoluble in water; soluble in organic solvents.[3] | Insoluble in water.[1] | Both are suitable for non-aqueous synthesis routes. |
| Steric Hindrance | Lower | Higher[1] | The increased steric bulk of Didodecylamine can provide a more effective physical barrier against nanoparticle aggregation, potentially leading to smaller, more uniform particles.[1] |
Part 2: A Case Study - Synthesis of Metallic Nanoparticles
To illustrate the practical application and challenges associated with these amines, we will consider a generalized protocol for the synthesis of metallic nanoparticles (e.g., silver, palladium) in a non-aqueous solvent. Long-chain amines like Dodecylamine are frequently used in such syntheses to control particle size and prevent agglomeration.[4]
Experimental Protocol: A Reproducible Method for Nanoparticle Synthesis
This protocol is a representative example and should be optimized for the specific metal and desired nanoparticle characteristics.
Objective: To synthesize size-controlled metallic nanoparticles using Dodecylamine as a capping agent.
Materials:
-
Metal precursor (e.g., silver nitrate, dichlorido(1,5-cyclooctadiene)palladium(II))
-
Dodecylamine (high purity, >98%)
-
Anhydrous non-aqueous solvent (e.g., toluene, benzene)
-
Reducing agent (e.g., sodium borohydride, tert-butylamine borane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive chemistry (Schlenk line, flasks, etc.)
Methodology:
-
Preparation of the Reaction Vessel:
-
A three-neck round-bottom flask is equipped with a magnetic stir bar, a condenser, a thermometer, and a septum for inert gas purging.
-
The glassware is thoroughly dried in an oven and assembled hot under a flow of inert gas to exclude atmospheric moisture. Causality: Water can interfere with the reduction of the metal precursor and affect the final particle morphology.
-
-
Reagent Preparation:
-
In the reaction flask, a specific amount of Dodecylamine is dissolved in the anhydrous solvent under inert atmosphere. The solution is heated to a consistent temperature (e.g., 60°C) to ensure complete dissolution. Causality: A consistent starting concentration and temperature are critical for reproducibility.
-
-
Introduction of Metal Precursor:
-
The metal precursor is dissolved in a minimal amount of the same anhydrous solvent in a separate flask under inert atmosphere.
-
This solution is then injected rapidly into the hot Dodecylamine solution with vigorous stirring. Causality: Rapid injection promotes uniform nucleation of nanoparticles, leading to a narrower size distribution.
-
-
Reduction and Growth:
-
A solution of the reducing agent in the anhydrous solvent is prepared and added dropwise to the reaction mixture at a controlled rate.
-
The reaction is allowed to proceed at a constant temperature for a set period (e.g., 1-2 hours) to allow for particle growth. The color of the solution will typically change, indicating nanoparticle formation. Causality: The rate of addition of the reducing agent controls the rate of particle formation and can influence the final size and polydispersity.
-
-
Purification and Isolation:
-
After the reaction is complete, the solution is cooled to room temperature.
-
The nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
The particles are washed multiple times with the non-solvent to remove excess Dodecylamine and other reaction byproducts. Causality: Residual capping agent can affect the performance of the nanoparticles in downstream applications.
-
-
Characterization:
-
The size, shape, and crystallinity of the nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
-
Part 3: Key Challenges to Reproducibility and Scalability
Moving from a successful lab-scale synthesis to a reproducible and scalable process is a significant challenge in nanomaterial manufacturing.[5] The properties of materials can change when scaling up, and the level of control achievable at the nanoscale may diminish at larger scales.[5]
Reproducibility Killers
-
Reagent Purity: Trace impurities in solvents or precursors can act as nucleation sites or inhibitors, leading to batch-to-batch variation. For example, trace amounts of palladium (as low as 50 ppb) in other reagents have been shown to catalyze side reactions.[6]
-
Atmospheric Control: Inadequate exclusion of air and moisture can lead to oxidation of the metal precursor or the nanoparticles themselves, affecting their properties.[4]
-
Temperature and Mixing Gradients: In larger reaction vessels, ensuring uniform temperature and mixing is difficult.[7] Localized "hot spots" or areas of poor mixing can lead to a broad particle size distribution.[7]
-
Rate of Reagent Addition: Manual addition of reagents can introduce variability. Automated syringe pumps are recommended for precise control over addition rates.
Scalability Hurdles
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can lead to dangerous temperature runaways in a large reactor due to the decrease in the surface-area-to-volume ratio.[7]
-
Mass Transfer: Achieving rapid and uniform mixing in large volumes is challenging and critical for preventing agglomeration and ensuring a narrow particle size distribution.[7]
-
Downstream Processing: Isolating and purifying large quantities of nanoparticles can be a bottleneck. Techniques that work well in the lab, like centrifugation, may not be efficient at an industrial scale.
Conclusion
The reproducibility and scalability of experiments involving long-chain amines like Dodecylamine and Didodecylamine are governed by a sensitive interplay of chemical properties and process parameters. While Dodecylamine is a well-established reagent, the greater steric hindrance of its secondary amine counterpart, Didodecylamine, offers intriguing possibilities for achieving smaller, more uniform nanoparticles. However, this potential advantage may come at the cost of slower reaction kinetics and greater difficulty in post-synthesis purification.
For scientists and developers, the path to a robust and scalable process requires a deep understanding of these trade-offs. Meticulous control over reagent purity, reaction atmosphere, temperature, and mixing is non-negotiable. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in the selection of reagents and the design of experimental protocols, ultimately accelerating the transition from laboratory discovery to impactful real-world applications.
References
-
Trogadas, P., Kapil, N., Angel, G. M. A., Kühl, S., Strasser, P., Brett, D. J. L., & Coppens, M.-O. (2021). Rapid synthesis of supported single metal nanoparticles and effective removal of stabilizing ligands. RSC Publishing. Available at: [Link]
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Wang, A. Z., Langer, R., & Farokhzad, O. C. (2012). Challenges in Development of Nanoparticle-Based Therapeutics. PMC - NIH. Available at: [Link]
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Garg, M., & Agarwal, S. (2026). Solvent Selection for Efficient CO2 Capture. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Dodecylamine. PubChem - NIH. Available at: [Link]
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Romero-Téllez, B., et al. (2024). Amine-Tolerant E. coli Strains Generated via Adaptive Evolution for Sustainable Synthesis of Chiral Amines. ACS Publications. Available at: [Link]
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Ataman Kimya. (n.d.). DODECYL AMINE. Available at: [Link]
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Cervantes, J., et al. (2025). Effect of amine groups in the synthesis of Ag nanoparticles using aminosilanes. ResearchGate. Available at: [Link]
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Rai, V. K., & Lee, S. (2021). Nanomaterials: a review of synthesis methods, properties, recent progress, and challenges. RSC Publishing. Available at: [Link]
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Reichhelm, M., et al. (2025). Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm). PMC - NIH. Available at: [Link]
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Pagliaro, M. (2021). Reproducibility in chemistry research. PMC - PubMed Central - NIH. Available at: [Link]
-
AZoNano. (2022). The Challenges Behind Scaling Up Nanomaterials. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Dodecylamine: A Deep Dive into its Chemical Properties and Industrial Significance. Available at: [Link]
-
Iravani, S. (2014). Nanoparticle and Nanostructure Synthesis and Controlled Growth Methods. MDPI. Available at: [Link]
-
NETO Innovation. (2024). Lab to market: Ensuring success in nanoparticles technology transfer. Available at: [Link]
Sources
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- 2. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]
- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. Reproducibility in chemistry research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neto-innovation.com [neto-innovation.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
